molecular formula C12H11FOS B7869509 3-Fluoro-6-methylphenyl-(2-thienyl)methanol

3-Fluoro-6-methylphenyl-(2-thienyl)methanol

Cat. No.: B7869509
M. Wt: 222.28 g/mol
InChI Key: HBGFBWLYENQCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-methylphenyl-(2-thienyl)methanol is a useful research compound. Its molecular formula is C12H11FOS and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Biological Activity

3-Fluoro-6-methylphenyl-(2-thienyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H13FOS
Molar Mass: Approximately 236.31 g/mol

The compound features a unique structure that includes a fluorine atom, a methyl group on the phenyl ring, and a thienyl group. These components contribute to its chemical reactivity and biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The presence of both hydroxymethyl and fluorine groups enhances its ability to form hydrogen bonds and engage in hydrophobic interactions with proteins or enzymes. This structural arrangement suggests that the compound may exhibit significant enzyme inhibition properties, which are common among similar compounds.

Biological Activity Studies

Research into the biological activity of compounds structurally similar to this compound indicates promising pharmacological properties:

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityNotes
This compound Potential anticancer & enzyme inhibitionUnique fluorine and thienyl groups enhance reactivity
Di(3-thienyl)methanol Potent against T98G brain cancer cellsInduces cell death and growth inhibition
3-Fluoro-4-methylphenyl-(2-thienyl)methanol Investigated for therapeutic propertiesSimilar mechanism of action

Case Studies and Research Findings

  • Synthesis and Testing :
    • The synthesis of this compound involves several steps that optimize yield while minimizing by-products. The synthetic routes allow researchers to explore its biological activities efficiently.
  • In Vitro Studies :
    • Studies focusing on similar thienyl compounds have shown significant cytotoxic effects against cancer cell lines while exhibiting lower toxicity towards normal cells. This selective action is crucial for developing effective therapeutic agents with minimal side effects .
  • Computational Insights :
    • Computational studies have provided insights into the electronic properties of similar compounds, enhancing the understanding of their interactions at a molecular level, which could be applicable to this compound as well .

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FOS/c1-8-4-5-9(13)7-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGFBWLYENQCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.